Dibenzofuran-3-sulfonyl fluoride
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Overview
Description
Dibenzofuran-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a dibenzofuran core, which is a tricyclic system resulting from the fusion of a benzofuran and a benzene ring, with a sulfonyl fluoride group attached at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of dibenzofuran with a sulfonyl chloride in the presence of a fluoride source, such as potassium fluoride or cesium fluoride, under suitable reaction conditions . Another approach involves the direct fluorination of a sulfonyl hydrazide derivative of dibenzofuran using a fluorinating agent like Selectfluor or Et3N·3HF under electrochemical conditions .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including dibenzofuran-3-sulfonyl fluoride, often employs scalable and efficient synthetic routes. These methods typically involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibenzofuran-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfonamide, sulfonate ester, and sulfonothioate derivatives, which have various applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
Dibenzofuran-3-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Chemical Biology: The compound is employed in the development of covalent inhibitors and probes for studying enzyme function and protein interactions.
Drug Discovery: Due to its ability to form stable covalent bonds with target proteins, it is explored as a potential scaffold for designing new drugs.
Materials Science: It is used in the synthesis of functional materials with unique properties, such as high thermal stability and resistance to hydrolysis.
Mechanism of Action
The mechanism of action of dibenzofuran-3-sulfonyl fluoride involves the formation of covalent bonds with nucleophilic residues in target proteins, such as cysteine, lysine, and tyrosine . This covalent modification can inhibit the activity of enzymes or alter protein function, making it a valuable tool in chemical biology and drug discovery . The compound’s reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group, which readily reacts with nucleophiles under physiological conditions .
Comparison with Similar Compounds
Similar Compounds
- Benzofuran-3-sulfonyl fluoride
- Dibenzothiophene-3-sulfonyl fluoride
- Naphthofuran-3-sulfonyl fluoride
Uniqueness
Dibenzofuran-3-sulfonyl fluoride is unique due to its tricyclic dibenzofuran core, which imparts distinct chemical and physical properties compared to other sulfonyl fluorides. This structural feature enhances its stability and reactivity, making it a versatile compound for various applications in organic synthesis, chemical biology, and drug discovery .
Properties
IUPAC Name |
dibenzofuran-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FO3S/c13-17(14,15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQXBYLDZBKDAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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